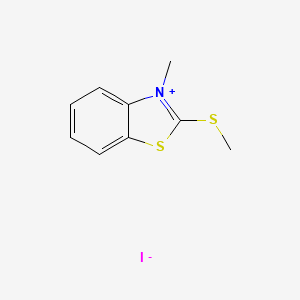

Benzothiazolium, 3-methyl-2-methylthio-, iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS2.HI/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIVJTIIEWIWTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)SC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942081 | |

| Record name | 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20064-98-6 | |

| Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-methyl-2-methylthio-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzothiazolium, 3-methyl-2-methylthio-, iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Cation

Benzothiazolium, 3-methyl-2-methylthio-, iodide (CAS No. 20064-98-6) is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. This molecule features a positively charged benzothiazolium core, N-methylated at position 3, and bearing a methylthio (-SMe) group at the electrophilic C2 position, with an iodide anion. Its structure presents a unique combination of a readily leaving group (the methylthio moiety) and a thermally stable heterocyclic scaffold, making it a reagent of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents.

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a quaternary nitrogen and a methylthio group at the 2-position of the benzothiazole ring system in the title compound imparts distinct reactivity, paving the way for its application as a precursor in the synthesis of more complex molecules, such as cyanine dyes, and as a potential electrophilic methylthiolating agent.

This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this compound, offering valuable insights for researchers exploring its utility in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a fused benzene and thiazole ring system. The thiazole nitrogen is quaternized with a methyl group, and the C2 carbon of the thiazole ring is bonded to a methylthio group. The positive charge on the benzothiazolium ring is balanced by an iodide counter-ion.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀INS₂ | [3] |

| Molecular Weight | 323.22 g/mol | [3] |

| CAS Number | 20064-98-6 | [3][4] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents like DMF and DMSO | Inferred from related compounds |

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in the literature, a logical and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of analogous 3-alkyl-2-(alkylthio)benzothiazolium salts. The synthesis commences with the readily available starting material, 2-mercaptobenzothiazole (MBT).

Step 1: S-Methylation of 2-Mercaptobenzothiazole (MBT)

The initial step involves the selective S-methylation of the thiol group of 2-mercaptobenzothiazole. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.

-

Reaction Scheme:

Caption: Proposed S-methylation of 2-mercaptobenzothiazole.

-

Detailed Experimental Protocol (Adapted from similar syntheses):

-

To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF) is added a base, for instance, potassium carbonate (1.2 eq) or sodium hydride (1.1 eq), portion-wise at room temperature.

-

The resulting suspension is stirred for 30-60 minutes to ensure the complete formation of the thiolate anion.

-

A methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 2-(methylthio)benzothiazole, can be purified by column chromatography on silica gel.

-

Step 2: N-Methylation of 2-(Methylthio)benzothiazole

The second step involves the quaternization of the nitrogen atom of the benzothiazole ring. This is achieved by reacting the intermediate, 2-(methylthio)benzothiazole, with a methylating agent, specifically methyl iodide, which also serves as the source of the iodide counter-ion.

-

Reaction Scheme:

Caption: Proposed N-methylation to form the target compound.

-

Detailed Experimental Protocol (Adapted from similar syntheses):

-

2-(Methylthio)benzothiazole (1.0 eq) is dissolved in a suitable solvent like acetonitrile or used neat.

-

An excess of methyl iodide (2-5 eq) is added to the solution.

-

The reaction mixture is heated to reflux or maintained at an elevated temperature (e.g., 80-100 °C) in a sealed vessel for several hours to overnight.

-

The progress of the reaction can be monitored by the precipitation of the product.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is washed with a cold solvent such as diethyl ether to remove any unreacted starting materials.

-

The final product, this compound, is dried under vacuum.

-

Characterization

-

¹H NMR:

-

Aromatic protons of the benzothiazole ring would appear in the range of 7.5-8.5 ppm.

-

A singlet corresponding to the N-methyl protons would be expected around 4.0-4.5 ppm, shifted downfield due to the positive charge on the nitrogen.

-

A singlet for the S-methyl protons would likely appear in the range of 2.8-3.2 ppm.

-

-

¹³C NMR:

-

The quaternary carbon (C2) attached to both sulfur and nitrogen would be significantly deshielded, appearing in the range of 170-180 ppm.

-

Aromatic carbons would resonate in the typical region of 120-140 ppm.

-

The N-methyl carbon would be expected around 35-40 ppm.

-

The S-methyl carbon would appear at approximately 15-20 ppm.

-

-

Mass Spectrometry (ESI+): The positive ion mode would show a prominent peak for the cationic fragment [C₉H₁₀NS₂]⁺ with a m/z of 196.03.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=N stretching vibrations of the thiazolium ring around 1600-1650 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon and the lability of the methylthio group.

Precursor in Cyanine Dye Synthesis

Benzothiazolium salts are well-established precursors in the synthesis of cyanine dyes, which are widely used as fluorescent probes and sensitizers. The C2-methylthio group in the title compound can act as a leaving group in condensation reactions with nucleophiles, particularly active methylene compounds.

-

Proposed Reaction Mechanism:

Caption: Generalized pathway for cyanine dye synthesis.

The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophile. The subsequent attack on the C2 carbon of the benzothiazolium salt, followed by the elimination of methanethiol, leads to the formation of the extended π-conjugated system characteristic of cyanine dyes.

Potential as an Electrophilic Methylthiolating Agent

The structure of this compound suggests its potential as an electrophilic methylthiolating agent. The positively charged benzothiazolium ring acts as a good leaving group, facilitating the transfer of the methylthio group to a variety of nucleophiles.

-

Hypothetical Reaction Scheme:

Caption: Hypothetical electrophilic methylthiolation reaction.

This reactivity profile could be exploited in the synthesis of various sulfur-containing organic molecules. However, it is important to note that this application is currently speculative and requires experimental validation.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.

-

Hazard Identification: While a comprehensive safety data sheet is not available, related benzothiazolium salts are known to be irritants. Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents.

-

-

First Aid Measures:

-

After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

-

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic organic chemistry. Its straightforward, albeit not extensively documented, synthesis and its inherent reactivity make it a valuable building block for the construction of complex molecules, particularly cyanine dyes. Further exploration of its reactivity, including its potential as a methylthiolating agent, is warranted and could unveil new applications in various fields of chemical research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

-

MDPI. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Retrieved from [Link]

-

PubMed. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

- Google Patents. (n.d.). CN102219756A - Preparation method for two N-alkyl halides.

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Benzothiazolium, 3-methyl-2-methylthio-, iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Benzothiazolium, 3-methyl-2-methylthio-, iodide, a quaternary ammonium salt with applications in various fields of chemical research and development. The synthesis is presented as a robust two-step process, commencing with the readily available starting material, 2-mercaptobenzothiazole (MBT). This document will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and critical insights into experimental choices to ensure reproducibility and high yields.

Strategic Overview of the Synthesis Pathway

The synthesis of the target compound, this compound, is efficiently achieved through a sequential S-methylation followed by an N-methylation of the benzothiazole scaffold. This strategy allows for controlled and regioselective introduction of the methyl groups.

Step 1: S-Methylation of 2-Mercaptobenzothiazole. The initial step involves the selective methylation of the exocyclic sulfur atom of 2-mercaptobenzothiazole. This is a nucleophilic substitution reaction where the thiolate anion of MBT attacks a methylating agent.

Step 2: N-Methylation of 2-(Methylthio)benzothiazole. The intermediate, 2-(methylthio)benzothiazole, is then subjected to a second methylation reaction. In this step, the lone pair of electrons on the endocyclic nitrogen atom acts as the nucleophile, attacking methyl iodide to form the desired quaternary ammonium iodide salt.

Caption: Overall synthesis pathway for this compound.

Synthesis of the Precursor: 2-Mercaptobenzothiazole (MBT)

While 2-mercaptobenzothiazole is a commercially available starting material, understanding its industrial synthesis provides valuable context. The most common industrial method is the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[1][2] This process, known as the Kelly process, is a high-yield route to MBT.[1] For laboratory purposes, utilizing commercially available MBT is the most practical approach. An alternative laboratory synthesis involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzothiazole

This procedure details the S-methylation of 2-mercaptobenzothiazole. The choice of a methylating agent is critical for regioselectivity. While methyl iodide can be used, dimethyl sulfate is a potent and cost-effective alternative. The use of a base is essential to deprotonate the thiol group, forming the more nucleophilic thiolate.

Reaction Scheme:

[Chemical Structure of 2-(Methylthio)benzothiazole] + CH3I --(Solvent)--> [Chemical Structure of this compound]

Caption: Detailed experimental workflow for the two-step synthesis.

Mechanistic Insights: Regioselectivity of Methylation

The key to this synthetic strategy lies in the controlled, stepwise methylation of two different nucleophilic centers in the 2-mercaptobenzothiazole molecule: the exocyclic sulfur and the endocyclic nitrogen.

In the first step, the deprotonated thiol (thiolate) is a much stronger nucleophile than the neutral nitrogen atom. Therefore, the methylation reaction occurs preferentially at the sulfur atom, leading to the S-methylated product.

In the second step, with the sulfur atom already alkylated, the endocyclic nitrogen becomes the most nucleophilic site. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt. The regioselectivity in the alkylation of similar heterocyclic systems is a well-documented phenomenon. [4]

Characterization and Validation

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the synthesized compounds. [5][6]The appearance of new methyl signals and shifts in the aromatic proton signals will be indicative of successful methylation at each step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the S-H stretch of the starting material and the appearance of new C-H stretches from the methyl groups.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Safety Considerations

-

Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. [7]Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

-

Solvents: The solvents used in this synthesis are flammable and should be handled away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that can be reliably performed in a laboratory setting. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable compound for their scientific endeavors. The self-validating nature of the described protocols, coupled with the provided mechanistic insights, ensures a robust and reproducible synthetic pathway.

References

-

Benzothiazole compounds .24. Synthesis of 2-alkylthio-3-alkylbenzothiazolium salts and their growth-regulating activity. Chemical Papers. Available at: [Link]

- Method for recovering methyl iodide from iodine-containing residual liquid. Google Patents.

- Preparation method for iodomethane. Google Patents.

-

A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Available at: [Link]

-

Methylation using iodomethane : r/Chempros. Reddit. Available at: [Link]

- Process for the direct and regioselective functionalization in position 2 of phenotiazine. Google Patents.

-

methyl iodide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Process for the preparation of 2-mercaptobenzothiazole. Google Patents.

-

Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. PubMed. Available at: [Link]

-

Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. PubMed. Available at: [Link]

-

Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. NIH. Available at: [Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing. Available at: [Link]

-

2-(Methylthio)benzothiazole. PubChem. Available at: [Link]

-

Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ResearchGate. Available at: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PMC. Available at: [Link]

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. Available at: [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ResearchGate. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. Available at: [Link]

- Method for the production of 2-mercaptobenzothiazole. Google Patents.

- Methylation synthesis method of N-heterocyclic compound. Google Patents.

-

Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ACS Publications. Available at: [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

-

Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca. Chem. zvesti. Available at: [Link]

-

S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. LOCKSS. Available at: [Link]

-

Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. Supporting Information. Available at: [Link]

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. Available at: [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

Sources

- 1. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 2. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 3. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectral Analysis of Benzothiazolium, 3-methyl-2-methylthio-, iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the compound Benzothiazolium, 3-methyl-2-methylthio-, iodide. As a quaternary ammonium salt containing a benzothiazole core, this molecule and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its chemical behavior. This document synthesizes experimental data from various sources with theoretical principles to offer a holistic view of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Isomerism

This compound, with the chemical formula C₉H₁₀INS₂ and a molecular weight of 323.22 g/mol , exists as an ionic compound. The cationic portion consists of a benzothiazole ring system that has been N-methylated at the 3-position and bears a methylthio group at the 2-position. The positive charge is formally located on the nitrogen atom. The counter-ion is iodide (I⁻).

It is important to note that this compound can be named in different ways, including "3-methyl-2-(methylthio)benzothiazol-3-ium iodide" and "2-methylmercapto-3-methylbenzothiazolium iodide". Furthermore, it is crucial to distinguish it from its neutral precursor, 2-(methylthio)benzothiazole, which lacks the N-methylation and the associated positive charge.

Figure 2: Key ¹H NMR correlations for the cation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans are required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Interpretation and Causality:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=N (C-2) | 160 - 170 | This carbon is part of a polarized double bond within the thiazolium ring and is bonded to a sulfur and a nitrogen atom, leading to a significant downfield shift. |

| Aromatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9) | 115 - 140 | These carbons of the benzene ring resonate in the typical aromatic region. The carbons directly attached to the heteroatoms (C-8, C-9) will have distinct shifts. |

| N-CH₃ | 35 - 45 | The methyl carbon attached to the positively charged nitrogen is deshielded. |

| S-CH₃ | 15 - 25 | The methyl carbon attached to the sulfur atom is found further upfield compared to the N-CH₃, consistent with the lower electronegativity of sulfur. |

Predicted ¹³C NMR Spectral Data Summary

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-2 | ~165 |

| Aromatic C | 115 - 140 |

| N-CH₃ | ~40 |

| S-CH₃ | ~20 |

Part 2: Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Data Interpretation and Causality:

The IR spectrum provides valuable information about the functional groups present in the molecule. The key absorption bands for this compound are expected in the following regions. [1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the N-CH₃ and S-CH₃ groups. |

| C=N Stretch | 1620 - 1580 | Medium to Strong | Stretching vibration of the endocyclic carbon-nitrogen double bond, characteristic of the thiazolium ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1350 - 1250 | Medium | Stretching vibration of the carbon-nitrogen single bond. |

| C-S Stretch | 750 - 650 | Medium to Weak | Stretching vibrations of the carbon-sulfur bonds. |

Part 3: Mass Spectrometry (MS)

Experimental Protocol:

For an ionic compound like this, Electrospray Ionization (ESI) is the most suitable mass spectrometry technique. A dilute solution of the sample in a polar solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The solvent is evaporated, and the intact cation is transferred into the gas phase for mass analysis. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the cation, confirming its elemental composition.

Data Interpretation and Causality:

The ESI mass spectrum will show a prominent peak for the intact cation, [C₉H₁₀NS₂]⁺.

-

Expected m/z: 196.0255 (calculated for [C₉H₁₀NS₂]⁺)

Tandem Mass Spectrometry (MS/MS) and Fragmentation:

Predicted Fragmentation Pathway:

Figure 3: Predicted major fragmentation pathways in MS/MS.

Plausible Fragmentations:

-

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ or S-CH₃ bond could lead to a fragment ion at m/z 181.

-

Loss of a methylthio radical (•SCH₃): Cleavage of the C-S bond could result in a fragment ion at m/z 149.

-

Further fragmentation of these primary fragments would lead to smaller ions, providing further structural information.

Conclusion

The comprehensive spectral analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, with the chemical shifts being highly sensitive to the electronic environment of the thiazolium core. The IR spectrum confirms the presence of the key functional groups. While experimental mass spectral data is limited, electrospray ionization is the method of choice, and the predicted fragmentation patterns offer valuable insights for structural confirmation. This guide serves as a foundational resource for researchers working with this and related benzothiazolium compounds, enabling confident structural elucidation and quality control in drug discovery and materials science applications.

References

-

Wang, Y., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]

-

Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151-157. [Link]

-

Synthesis of 2-Mercapto-3-methylbenzothiazol-3-ium iodide. (n.d.). ResearchGate. [Link] (Note: Specific link to the thesis/report was not available, but the data is cited from a document found on the platform).

-

NIST Chemistry WebBook. (n.d.). Benzothiazolium compounds. [Link]

Sources

The Electrophilic Lynchpin: 3-Methyl-2-Methylthiobenzothiazolium Iodide in Heterocyclic Synthesis

[1]

Executive Summary

Benzothiazolium, 3-methyl-2-methylthio-, iodide (CAS: 14155-32-9) serves as a critical electrophilic activation node in heterocyclic chemistry. Unlike its neutral parent, 2-(methylthio)benzothiazole, this quaternary ammonium salt possesses a highly electron-deficient C2 position, activated by the adjacent cationic nitrogen. This electronic push-pull system transforms the methylthio group into an exceptional leaving group (nucleofuge), enabling rapid

This guide details the synthesis, reactivity profile, and application of this reagent in constructing polymethine cyanine dyes (for bio-imaging) and 2-amino-benzothiazole pharmacophores.

Chemical Architecture & Reactivity Profile

The utility of 3-methyl-2-methylthiobenzothiazolium iodide stems from its specific electronic environment. The quaternization of the ring nitrogen pulls electron density from the

Reactivity Matrix

| Parameter | Characteristic | Synthetic Implication |

| Electrophilicity | High (C2 Position) | Reacts with weak nucleophiles (anilines) and carbon nucleophiles (active methylenes). |

| Leaving Group | Methylthio (-SMe) | Displaced as methyl mercaptan (MeSH); requires ventilation (stench). |

| Solubility | Polar Aprotic/Protic | Soluble in DMSO, DMF, MeOH; sparingly soluble in Acetone/Ether (allows precipitation). |

| Stability | Moisture Sensitive | Hydrolyzes to 3-methylbenzothiazolone in basic aqueous media. |

Visualization: Reactivity Pathways

The following diagram illustrates the central role of this salt in divergent synthetic pathways.

Figure 1: Divergent synthetic pathways originating from the activation of 2-(methylthio)benzothiazole.

Preparation of the Core Reagent

Target: this compound

Reaction Type: Menshutkin Reaction (

Protocol 1: Quaternization of 2-(Methylthio)benzothiazole

This reaction is robust but requires strict safety controls due to the toxicity of Methyl Iodide (MeI).

Reagents:

-

2-(Methylthio)benzothiazole (1.0 eq)

-

Methyl Iodide (1.5 - 2.0 eq) [CAUTION: Carcinogen ]

-

Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (

or Ar) to prevent hydrolysis. -

Dissolution: Dissolve 2-(methylthio)benzothiazole in minimum dry acetone (approx. 2-3 mL per mmol).

-

Addition: Add Methyl Iodide via syringe.

-

Note: MeI is volatile (bp 42°C).[1] If working on a large scale, cool the flask to 0°C during addition.

-

-

Reaction:

-

Method A (Room Temp): Stir sealed for 24–48 hours. The product often precipitates spontaneously.

-

Method B (Reflux): Heat to mild reflux (40–45°C) for 4–6 hours.

-

-

Isolation:

-

Cool the mixture to 0°C.

-

Filter the precipitate (usually yellow/white crystals).

-

Wash with cold diethyl ether to remove unreacted starting material.

-

-

Drying: Dry under vacuum. Do not heat excessively during drying, as the salt can demethylate or decompose.

Yield Expectation: 85–95%

Quality Control:

Primary Application: Cyanine Dye Synthesis

The most high-value application of this salt is in the synthesis of monomethine or trimethine cyanine dyes (e.g., Thiazole Orange analogs) used in DNA/RNA intercalation.

Mechanism: Addition-Elimination ( )

The reaction proceeds via the attack of a nucleophilic carbon (from an active methylene) onto the C2 position, followed by the elimination of methanethiol.

Figure 2: Mechanistic flow of the condensation reaction.

Protocol 2: Synthesis of a Monomethine Cyanine Dye

Example Target: N-Methyl-2-[(N-methyl-4-quinolinyl)methylidene]benzothiazolium iodide (Thiazole Orange Analog).

Reagents:

-

3-methyl-2-methylthiobenzothiazolium iodide (1.0 eq)

-

N-Methyl-lepidinium iodide (1.0 eq) (or 4-methylquinolinium salt)

-

Base: Triethylamine (

) (2.0 eq) -

Solvent: Ethanol (Abs.)

Methodology:

-

Mixing: Suspend both quaternary salts in absolute ethanol.

-

Activation: Add Triethylamine dropwise. The solution will immediately change color (usually to deep red/orange) as the methylene proton of the lepidinium salt is deprotonated and attacks the benzothiazolium.

-

Reflux: Heat to reflux for 1–2 hours.

-

Observation: The smell of methyl mercaptan (rotten cabbage) indicates the reaction is proceeding. Use a bleach trap for the exhaust gas.

-

-

Precipitation: Cool to room temperature. The dye often crystallizes out. If not, add diethyl ether to induce precipitation.[2]

-

Purification: Recrystallize from Methanol/Ether.

Nucleophilic Substitution: Heterocycle Construction

Beyond dyes, this salt is a precursor for 2-amino-benzothiazoles, which are privileged scaffolds in medicinal chemistry (e.g., Riluzole derivatives).

Protocol 3: Synthesis of 2-Aminobenzothiazolium Salts

Reagents:

-

3-methyl-2-methylthiobenzothiazolium iodide (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Solvent: Isopropanol or Ethanol

Methodology:

-

Dissolve the benzothiazolium salt in alcohol.

-

Add the amine.

-

Reflux for 2–4 hours.

-

Monitor by TLC (disappearance of the starting salt; appearance of a more polar spot).

-

Concentrate and precipitate with ether.[2]

Why this works: The amine is a better nucleophile than the leaving thiolate. The reaction is irreversible due to the volatility of MeSH (if open system) or the formation of a stable guanidinium-like resonance in the product.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Yield (Precursor) | Moisture in solvent | Use dry acetone/MeCN. Water hydrolyzes the cation to the ketone. |

| Product is an Oil | Solvent trapping | Triturate (grind) the oil with dry diethyl ether or hexane to induce crystallization. |

| Reaction Stalls (Dye) | Base insufficient | Ensure |

| Strong Odor | MeSH release | Mandatory: Vent into a bleach (NaOCl) scrubber to oxidize MeSH to odorless sulfonate. |

References

- Deligeorgiev, T. G., et al. (2010). "Synthesis and properties of some new benzothiazolium and benzoselenazolium dyes." Dyes and Pigments. (Foundational text on the synthesis of the precursor and its reactivity).

-

Brooker, L. G. S., et al. (1942). "Color and Constitution. V. The Synthesis of Dyes from Vinyl-Quaternary Salts." Journal of the American Chemical Society. Link (Classic reference for cyanine dye mechanisms).

-

Hamer, F. M. (1964).[3] The Cyanine Dyes and Related Compounds. Wiley-Interscience.[3] (The authoritative monograph on the field).

-

Vuradi, R., et al. (2022). "Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide." Molbank.[4] Link (Modern protocol for styryl dye synthesis using this precursor).

-

RSC ChemSpider. "Benzothiazolium, 3-methyl-2-(methylthio)-, iodide." Link (Chemical structure and physical property verification).

"Benzothiazolium, 3-methyl-2-methylthio-, iodide" for ionic liquid synthesis

A Modular Scaffold for Bioactive and Functional Ionic Liquids

Executive Summary

In the architecture of functional ionic liquids (ILs), 3-methyl-2-(methylthio)benzothiazolium iodide (CAS: 20064-98-6) serves not merely as a salt, but as a pivotal electrophilic gateway . Unlike simple imidazolium or pyridinium precursors used solely for solvent properties, this compound possesses a unique "reactive handle"—the 2-methylthio (-SMe) group.

This monograph details the technical utility of this precursor. It functions as a dual-purpose scaffold:

-

Direct Precursor: It can be converted via anion metathesis into benzothiazolium-based ionic liquids (e.g., [Bzm][NTf2]) exhibiting high thermal stability and antimicrobial activity.

-

Chemical Intermediate: The labile -SMe group allows for facile nucleophilic substitution by amines, enabling the synthesis of complex, task-specific ionic liquids (TSILs) carrying pharmaceutical pharmacophores.

Chemical Architecture & Reactivity

The molecule comprises a benzothiazole core quaternized at the nitrogen position. Its reactivity is defined by two distinct sites:[1][2]

-

Site A (Cationic Center): The quaternary nitrogen (N3) provides the positive charge necessary for ionic liquid formation.

-

Site B (Leaving Group): The S-methyl group at position C2 is highly susceptible to nucleophilic attack, unlike the inert C-H bonds in imidazolium cations.

Formula:

Reactivity Logic

The high reactivity of the C2 position arises from the electron-withdrawing nature of the quaternized nitrogen, which activates the adjacent C-S bond. This makes the -SMe group an excellent leaving group (released as methanethiol) upon attack by nucleophiles such as primary amines or hydrazines.

Experimental Protocols

3.1 Synthesis of the Precursor

Objective: Synthesis of 3-methyl-2-(methylthio)benzothiazolium iodide from neutral starting materials.

Reagents:

-

2-(Methylthio)benzothiazole (1.0 eq)

-

Iodomethane (Methyl Iodide) (1.2 - 1.5 eq)

-

Solvent: Ethanol (anhydrous) or Acetone

Protocol:

-

Dissolution: Dissolve 2-(methylthio)benzothiazole (e.g., 10 mmol) in a minimal volume of anhydrous ethanol (5–10 mL) in a round-bottom flask.

-

Alkylation: Add Iodomethane (12–15 mmol) dropwise under stirring.

-

Caution: MeI is a volatile alkylating agent; use a fume hood.

-

-

Reflux: Heat the mixture to mild reflux (approx. 40–50°C) for 4–6 hours. Alternatively, the reaction can proceed at room temperature for 24–48 hours in a sealed vessel.

-

Precipitation: The product typically precipitates as the reaction progresses. If not, cool the solution to 0°C and add cold diethyl ether to induce crystallization.

-

Isolation: Filter the yellow precipitate, wash extensively with diethyl ether to remove unreacted starting materials, and vacuum dry.

Self-Validating Check:

-

Yield: Expect >85%.

-

Purity: 1H NMR (DMSO-d6) should show a distinct singlet for N-Me (~4.1 ppm) and S-Me (~3.0 ppm). The disappearance of the neutral precursor peak confirms quaternization.

3.2 Workflow: Anion Metathesis (Ionic Liquid Synthesis)

Objective: Converting the high-melting iodide salt into a Room Temperature Ionic Liquid (RTIL) or Low-Melting Salt using Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2).

Protocol:

-

Stoichiometry: Dissolve the iodide precursor (1.0 eq) in distilled water. If solubility is low, use a minimal amount of methanol/water mixture.

-

Exchange: Dissolve LiNTf2 (1.1 eq) in water and add it slowly to the precursor solution.

-

Phase Separation: A hydrophobic ionic liquid layer will form (oiling out) or a precipitate will appear immediately.

-

Extraction: Extract the IL phase with Dichloromethane (DCM).

-

Purification (The Silver Nitrate Test): Wash the DCM layer with deionized water repeatedly until the wash water shows no precipitate upon addition of

solution (confirming complete removal of iodide/lithium salts). -

Drying: Remove solvent under reduced pressure (rotary evaporator) and dry in a vacuum oven at 60°C for 12 hours to remove trace water.

Strategic Pathways: Functionalization vs. Direct Use

The following diagram illustrates the decision matrix for using this precursor. Researchers can choose between direct IL synthesis or "Derivatization First" to create Active Pharmaceutical Ingredient Ionic Liquids (API-ILs).

Figure 1: Divergent synthesis pathways. Path A yields standard benzothiazolium ILs. Path B exploits the S-Me leaving group to introduce amine functionalities before anion exchange.

Key Data & Properties

The transition from the iodide precursor to the NTf2 ionic liquid dramatically alters physical properties.

| Property | Iodide Precursor | [NTf2] Ionic Liquid | Significance |

| State (25°C) | Solid (Crystalline) | Liquid / Low-melting Solid | Anion size/symmetry disrupts lattice energy. |

| Melting Point | > 200°C (Decomp.) | < 100°C (Typical) | Defines utility as solvent vs. electrolyte. |

| Water Solubility | Moderate to Low | Hydrophobic | Critical for biphasic extraction processes. |

| Bioactivity | Moderate | High | NTf2 salts often show enhanced membrane permeability. |

Critical Considerations for Drug Development

For researchers in pharmaceutical sciences, this scaffold offers specific advantages:

-

Bio-isosterism: The benzothiazole ring is a privileged scaffold in medicinal chemistry (e.g., Riluzole). Converting these into ILs can improve bioavailability.

-

Antimicrobial Potency: Benzothiazolium ILs have demonstrated broad-spectrum antibiotic activity, often superior to their neutral counterparts due to the cationic charge disrupting bacterial cell membranes [1].

-

Purification: The "Path B" reaction releases methanethiol (gas/volatile liquid), simplifying purification as the byproduct is easily removed, driving the equilibrium forward.

References

-

Zhang, H., et al. (2018). "Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity." International Journal of Molecular Sciences.

-

Sigma-Aldrich. (n.d.). "3-Methyl-2-(methylthio)benzothiazolium iodide Product Page." Sigma-Aldrich Catalog.

-

Potts, K. T., et al. (1977). "Mesoionic compounds. Synthesis and reactions of some 2-substituted benzothiazolium salts." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: 3-Methyl-2-(methylthio)benzothiazolium Iodide as a Selectivity Mediator in Organic Synthesis

[1][2][3][4][5]

Executive Summary

3-Methyl-2-(methylthio)benzothiazolium iodide is a specialized heteroaromatic salt primarily utilized in two high-value synthetic workflows:

-

Selective N-Monomethylation of Primary Amines: It serves as a "trapping" agent that converts primary amines into intermediate imines, allowing for controlled methylation without the formation of tertiary amines or quaternary ammonium salts.

-

Cyanine Dye Synthesis: It acts as the electrophilic benzothiazole donor in the synthesis of monomethine and polymethine dyes (e.g., Thiazole Orange derivatives) via condensation with active methylene compounds.

This guide focuses on the Monomethylation Protocol , as it represents the reagent's most sophisticated application in medicinal chemistry and drug development.

Technical Background & Mechanism

The "Over-Methylation" Problem

Direct reaction of a primary amine (

The Benzothiazolium Solution (The Katritzky Protocol)

3-Methyl-2-(methylthio)benzothiazolium iodide solves this by acting as a temporary scaffold . The reaction proceeds in three distinct phases:[1][2][3]

-

Activation: The amine displaces the -SMe group (methylthio) to form a stable benzothiazol-2(3H)-imine .

-

Methylation: The imine nitrogen is methylated (using external MeI or Methyl Tosylate). The benzothiazole ring sterically and electronically prevents over-alkylation.

-

Release: The scaffold is cleaved (hydrolysis or amine exchange), releasing the pure N-methyl amine.

Mechanistic Pathway (DOT Visualization)

Figure 1: The Katritzky cycle for selective N-monomethylation. The benzothiazolium salt acts as a protecting group that directs the methylation solely to the nitrogen atom, preventing poly-alkylation.

Experimental Protocols

Protocol A: Selective N-Monomethylation of Primary Amines

Objective: Synthesize N-methyl-aniline (or aliphatic equivalent) from aniline without forming N,N-dimethylaniline.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: 3-Methyl-2-(methylthio)benzothiazolium iodide (1.0 equiv)

-

Solvent: DMF or Ethanol

-

Base: Triethylamine (Et3N) (1.0 equiv) - Required to neutralize the HI formed.

-

Methylating Agent: Methyl Iodide (MeI) or Methyl Tosylate (MeOTs)

-

Cleavage Agent: Butylamine or aqueous NaOH.

Step-by-Step Methodology:

-

Imine Formation (Scaffold Attachment):

-

Dissolve 3-methyl-2-(methylthio)benzothiazolium iodide (10 mmol) in DMF (20 mL).

-

Add the primary amine (10 mmol) and Triethylamine (10 mmol) dropwise.

-

Observation: Evolution of Methanethiol (MeSH) gas (rotten cabbage odor). Perform in a well-ventilated fume hood.

-

Stir at reflux (or 60-80°C) for 2–4 hours.

-

Checkpoint: Monitor TLC for disappearance of the benzothiazolium salt.

-

Isolate the intermediate benzothiazol-2(3H)-imine via filtration or extraction (DCM/Water).

-

-

Methylation (The Critical Step):

-

Cleavage (Product Release):

-

Dissolve the salt in DCM.

-

Add Butylamine (1.5 equiv) and stir at room temperature for 1 hour. (Alternatively, mild acidic or basic hydrolysis can be used depending on substrate stability).

-

The butylamine displaces the target amine, reforming the benzothiazole-butylamine adduct.

-

Purification: Wash with dilute acid to extract the target N-methyl amine into the aqueous phase, then basify and extract back into organic solvent.

-

Protocol B: Synthesis of Cyanine Dye Precursors

Objective: Condensation with active methylene compounds (e.g., N-methyl-4-methylquinolinium iodide) to form monomethine cyanine dyes.

-

Mix: Combine 3-methyl-2-(methylthio)benzothiazolium iodide (1 equiv) and the active methylene component (1 equiv) in Ethanol.

-

Base: Add Triethylamine (2-3 equiv).

-

Reaction: Reflux for 1-3 hours. The color will shift dramatically (usually to yellow/orange/red depending on conjugation).

-

Workup: Cool to 0°C. The dye usually precipitates. Filter and wash with cold ether.

Data Analysis & Validation

Comparison of Methylation Methods

The following table highlights why one would choose this benzothiazolium reagent over standard methods.

| Feature | Direct Alkylation (MeI) | Reductive Amination (HCHO/NaBH4) | Benzothiazolium Protocol (MMBTI) |

| Primary Reagent | Methyl Iodide | Formaldehyde | 3-Methyl-2-(methylthio)benzothiazolium Iodide |

| Selectivity | Poor (Mix of | Good (often gives | Excellent ( |

| Conditions | Basic, RT to Reflux | Mild, Reducing | Neutral/Mild Heating |

| Atom Economy | High | Moderate | Low (Stoichiometric scaffold waste) |

| Use Case | Commodity Chemicals | General Synthesis | High-Value Pharma Intermediates |

Quality Control (QC) Markers

-

Appearance: The reagent should be a yellow to orange crystalline powder. Darkening indicates decomposition (iodine release).

-

1H NMR (DMSO-d6):

- ~4.1 ppm (s, 3H, N-Me)

- ~3.1 ppm (s, 3H, S-Me)

-

Aromatic region: 7.5–8.5 ppm (Benzothiazole protons)

-

Melting Point: ~146–148°C (with decomposition).

Safety & Handling

-

Methanethiol Evolution: The reaction releases MeSH, which is toxic and extremely malodorous. Scrubbers (bleach/NaOH) must be attached to the reaction vessel vent.

-

Iodide Sensitivity: Store the reagent in amber bottles away from light to prevent oxidation to free iodine.

-

Toxicity: Treat as a potential sensitizer and irritant. Avoid inhalation of dust.

References

-

Katritzky, A. R., Drewniak, M., & Aurrecoechea, J. M. (1987).[1][9] "N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines." Journal of the Chemical Society, Perkin Transactions 1, 2539-2541. Link

-

Henary, M., et al. (2004). "Synthesis and applications of benzothiazole containing cyanine dyes." Dyes and Pigments, 99(3), 1107-1112. Link

-

Deligeorgiev, T., et al. (2010). "Synthesis of novel cyanine dyes containing benzothiazole and quinoline moieties." Coloration Technology, 126(1), 24-29. Link

-

PubChem. (n.d.).[5] "Benzothiazolium, 3-methyl-2-(methylthio)-, iodide."[1][2][9][3][10][11][12] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-甲基-2-(甲硫基)-苯并噻唑鎓碘化物(1:1) - CAS号 20064-98-6 - 摩熵化学 [molaid.com]

- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Application Notes & Protocols: Investigating the Antimicrobial Potential of Benzothiazolium, 3-methyl-2-methylthio-, iodide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Benzothiazolium, 3-methyl-2-methylthio-, iodide" in antimicrobial studies. This document delves into the scientific rationale behind its application, potential mechanisms of action, and detailed protocols for its evaluation.

Introduction: The Scientific Rationale

This compound is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core benzothiazole scaffold is a versatile pharmacophore found in several approved drugs.[2]

The antimicrobial potential of this specific compound stems from its cationic benzothiazolium head group combined with a methylthio substituent. As a cationic species, it shares characteristics with cationic surfactants and ionic liquids, which are known to exhibit antimicrobial properties, primarily through the disruption of microbial cell membranes.[3] The positively charged nitrogen atom in the benzothiazolium ring can interact with the negatively charged components of microbial cell envelopes, such as phospholipids and teichoic acids, leading to membrane destabilization and cell death.

Furthermore, studies on related benzothiazolium compounds suggest more specific mechanisms of action, including the inhibition of crucial bacterial enzymes. For instance, some derivatives have been shown to target FtsZ, a key protein in bacterial cell division, while others interfere with enzymes in essential metabolic pathways like dihydropteroate synthase (DHPS).[2][4]

Synonyms:

-

3-methyl-2-(methylthio)benzo[d]thiazol-3-ium iodide

-

2-Methylmercapto-3-methylbenzothiazolium iodide

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is likely multifactorial. Based on evidence from related compounds, the following mechanisms are proposed:

-

Disruption of Cell Membrane Integrity: As a cationic salt, the compound can electrostatically interact with and insert into the lipid bilayer of bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.[3]

-

Inhibition of Cell Division: Certain benzothiazolium derivatives have been found to inhibit the function of the FtsZ protein. FtsZ is a crucial cytoskeletal protein that forms a contractile ring at the site of cell division in most bacteria. Its inhibition prevents cytokinesis, leading to filamentation and cell death.[4]

-

Enzyme Inhibition: The benzothiazole nucleus can act as a scaffold to present various functional groups that can interact with the active sites of essential microbial enzymes. Potential targets include enzymes involved in DNA replication (e.g., DNA gyrase), cell wall synthesis, and folate biosynthesis (e.g., DHPS).[2]

Below is a conceptual diagram illustrating the potential antimicrobial mechanisms.

Caption: Potential antimicrobial mechanisms of the cationic benzothiazolium salt.

Antimicrobial Activity Profile (Inferred)

While specific antimicrobial data for the iodide salt of 3-methyl-2-methylthio-benzothiazolium is not extensively published, studies on closely related salts (p-toluene sulfonate, hexafluorophosphate) provide strong evidence of its potential activity. The antimicrobial efficacy is primarily attributed to the cation, with the anion influencing properties like solubility and bioavailability.

A study on 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3] The p-toluene sulfonate salt, in particular, showed potent antibacterial action.[3] It is reasonable to infer that the iodide salt will exhibit a similar spectrum of activity.

Table 1: Expected Antimicrobial Activity Profile (Based on Analogs)

| Microbial Class | Representative Organisms | Expected Activity | Putative Rationale |

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Bacillus subtilis | High | The outer membrane of Gram-positive bacteria is more accessible to cationic agents. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate to High | The outer membrane of Gram-negative bacteria may present a barrier, but activity is still expected. |

| Fungi/Yeast | Candida albicans, Aspergillus niger | Moderate to High | Fungal cell membranes are also susceptible to disruption by cationic compounds. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols

The following protocols provide a framework for evaluating the antimicrobial properties of this compound.

Preparation of Stock Solutions

Causality: A sterile, high-concentration stock solution is essential for accurate serial dilutions and to avoid contamination of the experimental setup. The choice of solvent is critical; it should dissolve the compound effectively and be non-toxic to the test microorganisms at the final concentration used.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

Procedure:

-

Accurately weigh a precise amount of the compound (e.g., 10 mg) in a sterile microcentrifuge tube.

-

Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The MIC is the gold standard for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized, high-throughput technique that determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Materials:

-

96-well sterile microplates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

-

Sterile saline (0.85% NaCl)

-

McFarland standard (0.5)

-

Multichannel pipette

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

Prepare a microbial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: Agar Well Diffusion Assay

Causality: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is useful for initial screening and for compounds that may not be suitable for broth-based assays. The size of the inhibition zone around the well containing the compound is proportional to its antimicrobial potency and diffusion characteristics.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Microbial cultures standardized to 0.5 McFarland

Procedure:

-

Using a sterile cotton swab, evenly inoculate the surface of an MHA plate with the standardized microbial suspension to create a lawn.

-

Allow the plate to dry for 5-10 minutes.

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Add a defined volume (e.g., 50 µL) of the compound solution at a known concentration into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures.[5]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

-

Conclusion and Future Perspectives

This compound is a promising candidate for antimicrobial research. Its cationic nature and the versatile benzothiazole core suggest a strong potential for activity against a broad spectrum of microbes. The protocols outlined in this document provide a robust framework for its systematic evaluation.

Future research should focus on:

-

Determining the precise MIC and MBC (Minimum Bactericidal Concentration) values against a wide panel of clinically relevant and drug-resistant microorganisms.

-

Elucidating the specific mechanism(s) of action through assays such as membrane potential studies, FtsZ polymerization assays, and specific enzyme inhibition assays.

-

Investigating its cytotoxicity against mammalian cell lines to determine its selectivity index.

-

Exploring structure-activity relationships by synthesizing and testing analogs with modifications to the alkylthio group or the counter-ion.

References

-

He, L., Li, Y., Li, C., Xu, J., & Li, L. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2038. [Link]

-

Wang, W., et al. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Chinese Chemical Letters, 28(11), 2137-2141. [Link]

-

Kaur, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135158. [Link]

-

Gürsoy, E. A., & Güzeldemirci, N. U. (2018). Benzothiazole derivatives with antifungal activity. ResearchGate. [Link]

-

PubChem. (n.d.). Benzothiazolium, 3-methyl-, iodide (1:1). National Center for Biotechnology Information. [Link]

-

Al-Dhfyan, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6289. [Link]

-

Bondarev, M. L., et al. (2013). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 18(11), 13441-13485. [Link]

Sources

- 1. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Application Note & Protocols: Leveraging Benzothiazolium, 3-methyl-2-methylthio-, iodide for the Synthesis of Advanced Photosensitizers

Introduction: The Strategic Role of Benzothiazolium Scaffolds in Photodynamic Therapy

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light, and molecular oxygen to elicit cell death, primarily through the generation of cytotoxic reactive oxygen species (ROS).[1] The efficacy of PDT is fundamentally dependent on the molecular architecture of the photosensitizer, which governs its photophysical properties, subcellular localization, and therapeutic window.

Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[2] When incorporated into photosensitizers, the benzothiazolium cation often imparts favorable characteristics, including strong absorption in the visible to near-infrared (NIR) region, high quantum yields of singlet oxygen, and an intrinsic positive charge that promotes mitochondrial accumulation—a key organelle for inducing apoptosis.[3]

This guide focuses on Benzothiazolium, 3-methyl-2-methylthio-, iodide (hereafter referred to as BMTI ), a highly versatile and reactive precursor for the synthesis of asymmetrical cyanine and styryl dyes. The strategic importance of BMTI lies in two key features of its structure:

-

The Quaternized Nitrogen: Confers a permanent positive charge, facilitating solubility in polar organic solvents and driving the accumulation of the final photosensitizer within the mitochondria of target cells.[3]

-

The 2-Methylthio Group (-SCH₃): Functions as an excellent leaving group (as methanethiol, CH₃SH) upon nucleophilic attack. This high reactivity at the C2 position is the cornerstone of its utility in condensation reactions for elongating the dye's π-conjugated system.[4][5]

This document provides a comprehensive overview of the reaction mechanism, a detailed, field-tested protocol for synthesizing a model photosensitizer from BMTI, and methodologies for evaluating its photosensitizing capabilities.

Core Synthetic Principle: Condensation and π-System Elongation

The primary synthetic route leveraging BMTI is a base-catalyzed condensation reaction, akin to a Knoevenagel condensation. The reaction joins the benzothiazolium core of BMTI with a second heterocyclic system containing an active (acidic) methyl or methylene group. The base, typically a tertiary amine like triethylamine or piperidine, deprotonates the active methyl group of the coupling partner, generating a potent nucleophile. This nucleophile then attacks the electrophilic C2 carbon of BMTI, leading to the displacement of the methylthio group and the formation of a new carbon-carbon double bond, which extends the crucial π-conjugated system of the resulting dye.

Caption: General mechanism for cyanine dye synthesis using BMTI.

Experimental Protocol: Synthesis of a Benzothiazole-Based Monomethine Photosensitizer

This protocol details the synthesis of a representative asymmetrical monomethine cyanine dye, a potential photosensitizer, by reacting BMTI with 2,3-Dimethylbenzothiazolium iodide .

Safety & Hazard Information

-

Benzothiazolium Derivatives: Quaternary benzothiazolium salts are classified as irritants and may be toxic if swallowed, inhaled, or in contact with skin.[6][7][8] Always handle with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

-

Triethylamine (TEA): Flammable, corrosive, and toxic. Use in a well-ventilated fume hood away from ignition sources.

-

Solvents (Ethanol, Acetonitrile): Flammable. Handle with care.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Supplier Suggestion |

| This compound (BMTI) | 20064-98-6 | 323.22 | 1.0 | 323 mg | BOC Sciences |

| 2,3-Dimethylbenzothiazolium iodide | 53961-73-0 | 293.16 | 1.0 | 293 mg | Sigma-Aldrich |

| Triethylamine (TEA), ≥99.5% | 121-44-8 | 101.19 | 2.0 | 0.28 mL | Sigma-Aldrich |

| Ethanol, Absolute (200 Proof) | 64-17-5 | 46.07 | - | 20 mL | Fisher Scientific |

| Diethyl Ether, Anhydrous | 60-29-7 | 74.12 | - | 50 mL | Sigma-Aldrich |

Equipment

-

100 mL round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Step-by-step workflow for photosensitizer synthesis.

Step-by-Step Synthesis Procedure

-

Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (BMTI, 323 mg, 1.0 mmol) and 2,3-Dimethylbenzothiazolium iodide (293 mg, 1.0 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature to form a suspension.

-

Base Addition: While stirring, add triethylamine (0.28 mL, 2.0 mmol) dropwise to the suspension using a syringe. The addition of the base is crucial as it generates the nucleophilic species from 2,3-dimethylbenzothiazolium iodide. A color change is typically observed.

-

Reaction Under Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) and maintain this temperature with vigorous stirring.

-

Monitoring: The reaction progress should be monitored every hour using TLC (eluent: 9:1 Dichloromethane:Methanol). Spot the starting materials and the reaction mixture. The formation of a new, deeply colored spot with a different Rf value indicates product formation. The reaction is typically complete within 4-6 hours.

-

Isolation: Once the reaction is complete (as judged by the consumption of the limiting reagent on TLC), remove the heating mantle and allow the flask to cool to room temperature. A dark-colored solid should precipitate.

-

Precipitation and Filtration: Place the flask in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid on the filter paper with two portions of cold diethyl ether (2x 25 mL) to remove residual TEA and other soluble impurities. Dry the purified product under vacuum.

Expected Results & Characterization

-

Yield: Moderate to good (60-85%).

-

Appearance: A dark red or purple crystalline solid.

-

Characterization:

-

UV-Vis Spectroscopy (in Ethanol): Expect a strong absorption peak (λ_max) in the visible region, characteristic of the extended π-system of monomethine cyanine dyes.[9]

-

¹H NMR: Confirm the formation of the methine bridge (-CH=) with a characteristic singlet in the aromatic region. The disappearance of the -SCH₃ signal from BMTI and one of the active -CH₃ signals from the starting materials is a key indicator of success.

-

High-Resolution Mass Spectrometry (HRMS): Verify the molecular weight of the cationic dye product.

-

Application: Evaluating Photosensitizing Activity

The synthesized cyanine dye can be evaluated for its potential as a photosensitizer by measuring its ability to generate singlet oxygen (¹O₂), a key cytotoxic agent in Type II PDT.

Mechanism of Photosensitization

Caption: Jablonski diagram illustrating Type I and Type II photosensitization pathways.[3]

Protocol: Singlet Oxygen Quantum Yield Determination

This protocol uses the chemical probe 1,3-Diphenylisobenzofuran (DPBF) , which is irreversibly consumed by singlet oxygen, leading to a measurable decrease in its absorbance.

-

Preparation: Prepare stock solutions of the synthesized photosensitizer and DPBF in a suitable solvent (e.g., ethanol or toluene). Prepare a reference photosensitizer with a known singlet oxygen quantum yield (Φ_Δ) (e.g., Methylene Blue).

-

Measurement: In a quartz cuvette, mix the photosensitizer (or reference) and DPBF. The photosensitizer concentration should be adjusted to have a specific absorbance at the irradiation wavelength.

-

Irradiation: Irradiate the solution with a light source (e.g., a 532 nm laser) corresponding to the photosensitizer's absorption band.[10]

-

Data Acquisition: Record the absorbance spectrum of DPBF at regular time intervals during irradiation. A decrease in the DPBF absorbance peak (around 410-415 nm) will be observed.

-

Calculation: The singlet oxygen quantum yield (Φ_Δ^Sample) can be calculated using the following comparative equation: Φ_Δ^Sample = Φ_Δ^Ref * (k_Sample / k_Ref) * (I_Ref / I_Sample) Where k is the slope of the plot of DPBF absorbance vs. time, and I is the rate of light absorption.[10]

Expected Photophysical Properties

The resulting benzothiazole-based cyanine dyes are expected to exhibit properties conducive to PDT applications.

| Property | Expected Range/Characteristic | Rationale |

| Max Absorption (λ_max) | 450 - 600 nm | The monomethine bridge creates a π-conjugated system that absorbs strongly in the visible spectrum.[9] |

| Max Emission (λ_em) | 500 - 650 nm | Stokes shift allows for fluorescence emission at a longer wavelength than absorption.[11] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.3 - 0.7 (in organic solvents) | The benzothiazole core and extended conjugation facilitate efficient intersystem crossing to the triplet state.[12][13] |

| Cellular Localization | Mitochondria | The delocalized positive charge on the cyanine cation drives accumulation in the negatively charged mitochondria.[3] |

References

-